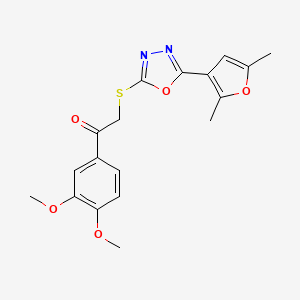
1-(3,4-Dimethoxyphenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name is a systematic way of naming chemical substances and is based on their chemical structure.
Synthesis Analysis
The synthesis of a compound refers to the process used to create it in the laboratory. This often involves multiple steps, each with its own set of reactants and conditions.Molecular Structure Analysis
This involves understanding the arrangement of atoms in the molecule and the type of bonds between them. Tools like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions it undergoes can tell us a lot about its chemical properties.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties.Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
- Antimicrobial Evaluation : A study by Fuloria et al. (2009) synthesized a series of new 1-(2-aryl-5-phenethyl-1,3,4-oxadiazol-3(2H)-yl)ethanones and evaluated their anti-bacterial and anti-fungal activity, finding significant activity against strains like S. aureus and P. aeruginosa (Fuloria et al., 2009).
- Antibacterial and Antifungal Potency : Al-Wahaibi et al. (2021) reported on the synthesis of 1,3,4-Oxadiazole N-Mannich Bases, which showed broad-spectrum antibacterial activities and significant anti-fungal activity against Candida albicans (Al-Wahaibi et al., 2021).
Anticancer Applications
- Anti-Proliferative Activity : The same study by Al-Wahaibi et al. evaluated the anti-proliferative activity of these compounds against various cancer cell lines, including prostate, colorectal, and breast cancer, with some compounds showing optimum activity (Al-Wahaibi et al., 2021).
- Anticancer and Antimycobacterial Agents : Polkam et al. (2017) synthesized and evaluated 2,5-Disubstituted-1,3,4-oxadiazole derivatives as anticancer and antimycobacterial agents, finding that some compounds demonstrated superior activity against various cancer cell lines (Polkam et al., 2017).
- Anticancer Evaluation of Oxadiazole Derivatives : Another study by Polkam et al. (2021) on the design and synthesis of 1,3,4-oxadiazole derivatives reported significant anticancer activity against human cancer cells, especially breast cancer cell lines (Polkam et al., 2021).
Safety And Hazards
This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact.
Direcciones Futuras
This could involve potential applications of the compound, areas for further research, or improvements in synthesis methods.
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-10-7-13(11(2)24-10)17-19-20-18(25-17)26-9-14(21)12-5-6-15(22-3)16(8-12)23-4/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBNQAMZHTVKOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C2=NN=C(O2)SCC(=O)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methyl-2-[(oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2803237.png)
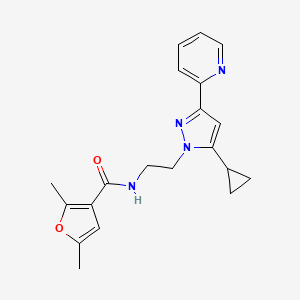
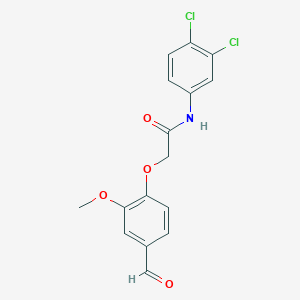
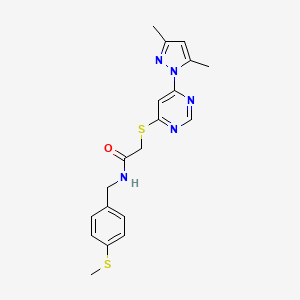
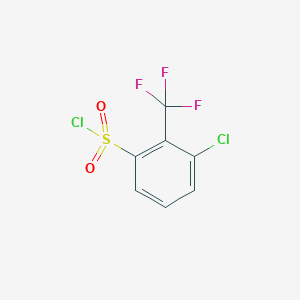
![N-(cyanomethyl)-2-(2-{[(pyridazin-3-yl)amino]methyl}morpholin-4-yl)acetamide](/img/structure/B2803244.png)
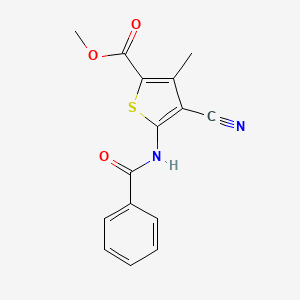
![3-[[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-methylamino]-1-methylpyrazin-2-one](/img/structure/B2803248.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2803249.png)
![2-Ethoxy-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone](/img/structure/B2803250.png)
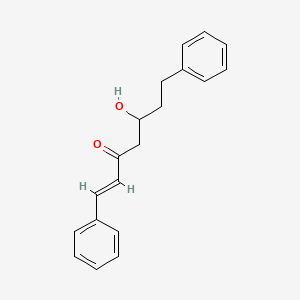
![3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2803257.png)
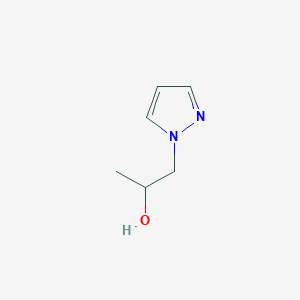
![2-[(2,6-Dichlorophenyl)methyl]-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione](/img/structure/B2803259.png)